Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

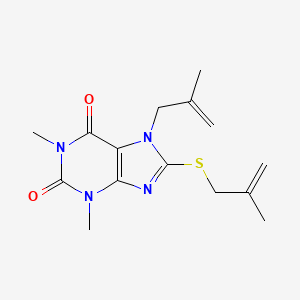

“Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate” is a compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives, including “Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate”, can be achieved through various synthetic routes . A novel microwave-assisted protocol has been developed for the rapid synthesis of similar compounds with excellent yields . This method uses n-propanephosphonic acid anhydride (T3P) as a coupling reagent for amidation .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives, including “Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate”, have been known to show a broad range of chemical reactions . For instance, a gold-catalyzed selective [3 + 2] annulation of 1,2,4-oxadiazoles with ynamides enables an atom-economical synthesis of fully substituted 4-aminoimidazoles .Physical And Chemical Properties Analysis

“Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate” is a powder with a melting point of 164-165 degrees Celsius . It has a molecular weight of 231.25 .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Synthesis of Anticancer Agents

Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate: is a valuable precursor in medicinal chemistry for synthesizing compounds with anticancer properties. Its imidazole ring is a core structure in many biologically active molecules, and modifications to this core can lead to the development of novel chemotherapeutic agents. Researchers have been exploring its derivatives for their potential to inhibit cancer cell growth and proliferation .

Development of Antimicrobial Drugs

This compound also serves as a starting material for the creation of antimicrobial drugs. The imidazole moiety is known for its role in drugs that target a wide range of bacterial and fungal infections. By altering the substituents on the imidazole ring, scientists can develop new drugs with improved efficacy and reduced resistance .

Agricultural Chemicals: Fungicides and Pesticides

In agriculture, derivatives of Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate are used to synthesize fungicides and pesticides. These compounds can protect crops by inhibiting the growth of harmful fungi and pests, thereby enhancing yield and reducing crop damage .

Green Chemistry: Catalyst Development

The imidazole derivatives are instrumental in green chemistry, where they are used as catalysts in various chemical reactions. These catalysts are designed to increase the efficiency of reactions while minimizing environmental impact, aligning with the principles of sustainable and eco-friendly chemistry .

Organic Synthesis: Building Blocks for Heterocyclic Compounds

In synthetic organic chemistry, Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate is a versatile building block for constructing complex heterocyclic compounds. Its reactivity allows for the formation of diverse structures, which are essential in the discovery and development of new organic molecules .

Biochemical Research: Enzyme Inhibition Studies

This compound is used in biochemical research to study enzyme inhibition. The imidazole ring can mimic the transition state of enzymatic reactions, making it a useful tool for understanding enzyme mechanisms and designing inhibitors that can regulate enzyme activity .

Safety and Hazards

Direcciones Futuras

The future directions for “Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate” and other imidazole derivatives could involve further exploration of their broad range of chemical and biological properties . The development of new drugs using imidazole as an important synthon is a promising area of research .

Mecanismo De Acción

Target of Action

Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate is a compound that belongs to the imidazole class . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .

Pharmacokinetics

It is known that the compound is a solid substance that is stable at room temperature and soluble in common organic solvents .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various effects at the molecular and cellular level .

Action Environment

It is known that the compound is stable at room temperature and soluble in common organic solvents , suggesting that its action may be influenced by factors such as temperature and solvent conditions.

Propiedades

IUPAC Name |

methyl 5-amino-1-benzylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-17-12(16)10-11(13)15(8-14-10)7-9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZURRKPJPAPVDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide](/img/structure/B2753463.png)

![(Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753466.png)

![2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![2-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2753470.png)

![N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753471.png)

![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2753472.png)

![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B2753474.png)

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2753478.png)

![3-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2753480.png)